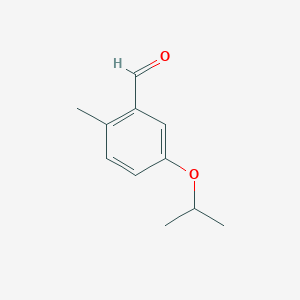

5-Isopropoxy-2-methylbenzaldehyde

Description

5-Isopropoxy-2-methylbenzaldehyde (CAS: 86786-25-6 or 54384-40-6) is a substituted benzaldehyde derivative featuring an isopropoxy (-OCH(CH₃)₂) group at the 5-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. This compound is synthesized via nucleophilic substitution reactions, such as the alkylation of 3-hydroxybenzaldehyde with isopropyl iodide under controlled conditions. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its ether and aldehyde functionalities enable further derivatization.

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)10(6-11)7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARSRZJKEYCAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylbenzaldehyde typically involves the alkylation of 2-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions include:

Temperature: Room temperature to 50°C

Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

Solvent: Organic solvents like ethanol or ether

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous flow reactors: to maintain consistent reaction conditions

Purification steps: such as distillation or recrystallization to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Isopropoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group directs incoming substituents to the meta position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products:

Oxidation: 5-Isopropoxy-2-methylbenzoic acid

Reduction: 5-Isopropoxy-2-methylbenzyl alcohol

Substitution: Various substituted derivatives depending on the substituent used

Scientific Research Applications

Chemistry: 5-Isopropoxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology and Medicine: This compound is investigated for its potential biological activities, including antifungal and antimicrobial properties . It is used in the development of new pharmaceuticals and bioactive compounds.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other fine chemicals. It serves as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-2-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems . This disruption can lead to oxidative stress and inhibition of microbial growth. The molecular targets include enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase.

Comparison with Similar Compounds

Notes on Discrepancies and Limitations

- CAS Number Ambiguity : The target compound is listed under two CAS numbers (86786-25-6 and 54384-40-6), which may reflect database errors or distinct isomeric forms. Further verification is recommended.

- Data Gaps: Limited experimental data on solubility, melting points, and reaction kinetics necessitate additional research for comprehensive comparisons.

Biological Activity

5-Isopropoxy-2-methylbenzaldehyde (C10H12O2), a compound with potential biological significance, has been the subject of various studies focusing on its chemical properties and biological activities. This article synthesizes available information regarding its biological activity, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by its aldehyde functional group and the presence of an isopropoxy group. These structural features contribute to its reactivity in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

Mechanism of Action:

- Redox Activity: The compound can act as a redox-active agent, potentially disrupting cellular antioxidant systems. This disruption may lead to increased oxidative stress within cells, which is a critical factor in various pathological conditions.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. This property could be attributed to its ability to disrupt cell membranes or interfere with metabolic pathways in microorganisms.

Antifungal Properties

In addition to its antibacterial effects, studies have suggested that this compound may also possess antifungal activity. The exact mechanism remains to be fully elucidated but may involve similar pathways as those observed in bacterial inhibition.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This study highlights the potential of this compound as a natural antimicrobial agent suitable for further development into therapeutic applications.

Study 2: Oxidative Stress Induction

Another research effort focused on the oxidative stress induced by this compound in human cell lines. The study found that exposure to this compound resulted in elevated levels of reactive oxygen species (ROS), leading to cell apoptosis. This effect was linked to the compound's ability to disrupt mitochondrial function.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzaldehyde | Lacks isopropoxy group | Limited antimicrobial effects |

| 4-Isopropoxybenzaldehyde | Isopropoxy at para position | Reduced solubility |

| Thymol | Similar structure | Strong anti-inflammatory |

The presence of both isopropoxy and methyl groups in this compound enhances its hydrophobicity and reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.